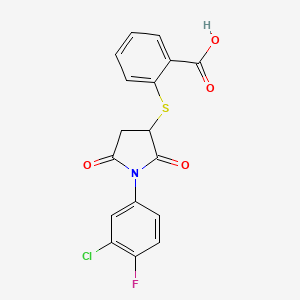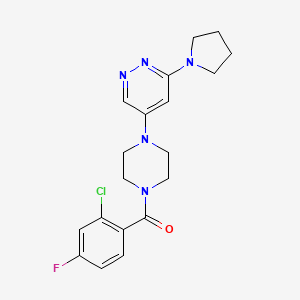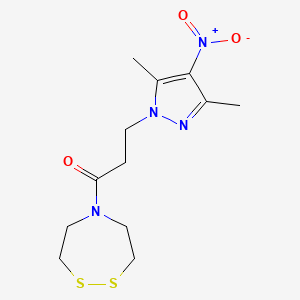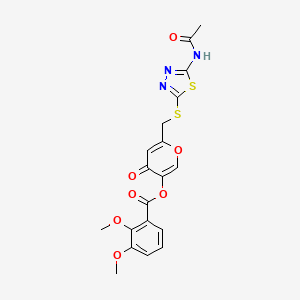
2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound might involve the use of 3-Chloro-4-fluorophenylboronic acid . This compound is used as a reactant in various chemical reactions, including Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms and functional groups. It includes a 3-Chloro-4-fluorophenyl moiety, which has been incorporated into distinct chemotypes . The presence of this fragment is an important structural feature to improve the inhibition in these new chemotypes .Chemical Reactions Analysis
The compound might be involved in various chemical reactions. For instance, 3-Chloro-4-fluorophenylboronic acid, a potential precursor, is known to participate in Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .Applications De Recherche Scientifique
Antioxidant Activity
A series of derivatives containing chloro and fluoro substituents on a phenyl ring, similar to the structure of interest, have been synthesized and their antioxidant activities evaluated. Compounds with these substituents have been found to exhibit potent antioxidant properties, with some showing higher antioxidant activity than known antioxidants like ascorbic acid. This suggests potential applications of such compounds in areas where oxidative stress plays a role, such as in neurodegenerative diseases, cancer, and aging (Tumosienė et al., 2019).
Synthetic Applications in Organic Chemistry
The compound's benzoic acid moiety is relevant to studies in organic synthesis, particularly in the directed lithiation of unprotected benzoic acids. Research in this area explores the reactivity and selectivity of lithiation processes, crucial for the synthesis of ortho-substituted benzoic acid derivatives, which have wide-ranging applications in pharmaceuticals, agrochemicals, and materials science (Bennetau et al., 1995).
Coordination Polymers and Photophysical Properties
The synthesis of aromatic carboxylic acids with specific substituents, akin to the structure , has been explored for the development of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, making them potential candidates for applications in optoelectronics, sensors, and luminescent materials (Sivakumar et al., 2011).
Antibacterial Agents
Fluorophenyl groups, similar to those found in the compound of interest, have been utilized in the synthesis of new molecules with significant antibacterial activities. Such compounds, incorporating fluorophenyl and other pharmacophores, demonstrate the potential of these structures in the development of novel antibacterial agents, addressing the growing concern of antibiotic resistance (Holla et al., 2003).
Fluorescence Probes and Sensors
Compounds containing benzoic acid and fluorophenyl groups have been investigated for their potential as fluorescence probes and sensors. The specific electronic and structural features of these compounds, including their absorption and emission properties, make them suitable for applications in biological imaging, environmental monitoring, and the detection of specific ions or molecules (Nolan et al., 2006).
Propriétés
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO4S/c18-11-7-9(5-6-12(11)19)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPIVAQZABJWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2597895.png)

![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2597897.png)
![3-Amino-2-methyl-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B2597898.png)


![2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2597906.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2597907.png)



![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)
![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)
